Dirhodium tetraacetate

Catalog No.
S581583
CAS No.
15956-28-2
M.F
C8H12O8Rh2
M. Wt
441.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dirhodium tetraacetate

CAS Number

15956-28-2

Product Name

Dirhodium tetraacetate

IUPAC Name

rhodium(2+);tetraacetate

Molecular Formula

C8H12O8Rh2

Molecular Weight

441.99 g/mol

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

SYBXSZMNKDOUCA-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Synonyms

Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Catalyst for Organic Synthesis

Dirhodium tetraacetate plays a crucial role in various organic synthesis reactions, pioneering its use was Teyssie and co-workers []. Its versatility stems from its ability to:

  • Insert into C-H and X-H bonds (X = N, S, O): This allows for the creation of new carbon-carbon and carbon-heteroatom bonds within organic molecules, facilitating the synthesis of complex structures [].
  • Catalyze cyclopropanation reactions: Dirhodium tetraacetate efficiently catalyzes the formation of three-membered rings (cyclopropanes) by inserting a carbene unit (CX2) into carbon-carbon double bonds (alkenes) []. This reaction is particularly valuable in natural product synthesis and drug discovery [].
  • Differentiate ribonucleosides and deoxynucleosides: Its selective binding to the 2' and 3' hydroxyl groups of ribose sugars allows for the distinction between ribonucleosides (RNA building blocks) and deoxynucleosides (DNA building blocks) []. This has applications in RNA research and analysis.

These diverse catalytic abilities make dirhodium tetraacetate a valuable tool for organic chemists, enabling the construction of complex molecules and the selective modification of existing ones.

Research in Catalysis Development

Dirhodium tetraacetate serves as a model system for studying the fundamental principles of catalysis, particularly for rhodium-based catalysts. Researchers use it to:

  • Understand the mechanisms of catalytic reactions: By investigating how dirhodium tetraacetate interacts with substrates and facilitates bond formation, scientists gain insights into the underlying mechanisms of various catalytic processes [].
  • Develop new and improved catalysts: The knowledge gained from studying dirhodium tetraacetate can be applied to the design and optimization of other rhodium-based catalysts for various applications, potentially leading to more efficient and selective reactions [].

Dirhodium tetraacetate is an organometallic compound with the formula Rh2(OAc)4\text{Rh}_2(\text{OAc})_4, where "OAc" denotes acetate groups. This compound features a paddlewheel structure, consisting of two rhodium atoms bridged by four acetate ligands. It is notable for its catalytic properties and is widely used in organic synthesis, particularly in reactions involving carbene intermediates. The compound exhibits a distinctive coordination environment and geometry, which contributes to its reactivity and effectiveness as a catalyst.

The catalytic activity of dirhodium tetraacetate arises from its ability to activate unreactive bonds through a two-step process:

  • Lewis Acid Activation: The rhodium(II) centers act as Lewis acids, accepting electron pairs from a reactant molecule and weakening a specific bond.
  • Insertion: The weakened bond is then cleaved, and a fragment from the dirhodium complex inserts into the molecule, forming a new bond.

The specific mechanism depends on the reaction type but generally involves the formation and cleavage of rhodium-carbon or rhodium-hydrogen bonds.

Dirhodium tetraacetate is considered a mild irritant. It can cause skin and eye irritation upon contact []. Inhalation may irritate the respiratory tract. As with any chemical, it is essential to handle dirhodium tetraacetate with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

, primarily as a catalyst. Some significant reactions include:

  • Carbene Formation: It can generate carbenes from diazo compounds, facilitating cyclopropanation and other transformations.
  • Oxidative Reactions: The compound is involved in benzylic oxidation processes, converting alkenes to carbonyl compounds.
  • C-H Activation: Dirhodium tetraacetate can activate C-H bonds, enabling functionalization of hydrocarbons.

These reactions highlight the compound's versatility and importance in synthetic organic chemistry.

Research on the biological activity of dirhodium tetraacetate is limited, but it has been noted for its potential in medicinal chemistry. The compound exhibits some degree of cytotoxicity against cancer cell lines, suggesting possible applications in cancer therapy. Additionally, its ability to generate reactive intermediates may play a role in biological systems, although further studies are needed to elucidate its mechanisms of action and therapeutic potential.

Several methods exist for synthesizing dirhodium tetraacetate:

  • From Rhodium(III) Chloride: A common method involves refluxing rhodium(III) chloride trihydrate with sodium acetate in ethanol or acetic acid to produce dirhodium tetraacetate efficiently .
  • Direct Reaction: Another approach includes the direct reaction of rhodium(II) acetate with additional acetate sources under controlled conditions .
  • Isotopic Labeling: Synthesis methods also allow for the incorporation of isotopes, such as tritium, into the acetate groups for specific research applications .

These methods provide flexibility depending on the desired purity and yield.

Dirhodium tetraacetate is utilized extensively in organic synthesis due to its catalytic properties:

  • Cyclopropanation Reactions: It is widely used for the efficient formation of cyclopropanes from alkenes and diazo compounds.
  • Asymmetric Synthesis: The compound plays a crucial role in enantioselective reactions, aiding in the production of chiral molecules.
  • Functional Group Transformations: It facilitates various transformations, including oxidation and C-H activation.

These applications underscore its significance in both academic research and industrial processes.

Studies on dirhodium tetraacetate often focus on its interactions with other chemical species:

  • Ligand Exchange Studies: Investigations have shown that dirhodium tetraacetate can undergo ligand exchange reactions, impacting its catalytic efficiency.
  • Reactivity with Diazo Compounds: The interactions between dirhodium tetraacetate and diazo compounds reveal insights into its mechanism of action as a carbene precursor .

Understanding these interactions helps optimize its use in synthetic applications.

Dirhodium tetraacetate shares similarities with several other organometallic complexes. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Dirhodium tetrakis(methyl 2-pyrrolidone-5-carboxylate)PaddlewheelIncorporates bulky carbene ligands
Rhodium(II) acetateMononuclearSimpler structure; less versatile as a catalyst
Dirhodium(II) tetrakis(phenyl acetate)PaddlewheelDifferent ligand environment affecting reactivity
Rhodium(III) chlorideOctahedralMore stable; often used as a precursor

Dirhodium tetraacetate is unique due to its specific geometry and ability to facilitate diverse chemical transformations effectively, distinguishing it from these similar compounds.

Axial Coordination Modes with Biological Macromolecules

Histidine and Lysine Binding Motifs in Lysozyme Complexes

Dirhodium tetraacetate exhibits preferential binding to histidine and lysine residues in hen egg white lysozyme (HEWL), as demonstrated through high-resolution X-ray crystallography. The Rh₂ core coordinates with the Nδ atom of His15 and the Nε group of Lys13, forming stable octahedral geometries [1] [2]. This dual coordination mode preserves the paddlewheel structure while enabling protein matrix integration.

A comparative analysis of coordination sites reveals:

ResidueCoordination SiteRh-Rh Distance (Å)Ligand Environment
His15Axial Nδ2.41 ± 0.02Acetate/H₂O equatorial
Lys13Axial Nε3.32 ± 0.05C-terminal carboxylate bridge
Asp101Equatorial O2.38 ± 0.03Bidentate acetate

The histidine coordination induces a 15° tilt in the imidazole ring relative to the Rh-Rh axis, while lysine binding maintains tetrahedral nitrogen geometry [1]. These interactions demonstrate dirhodium's ability to adapt its coordination sphere to diverse protein microenvironments without core disintegration.

Dirhodium Core Preservation in Crystalline Protein Environments

Crosslinked crystals of RNase A-dirhodium adducts reveal remarkable core stability under physiological conditions. X-ray data collected at -180°C and 0°C show consistent Rh-Rh distances (2.39-2.42 Å) despite variations in equatorial ligand composition [3]. The core maintains structural integrity through:

  • Bidentate acetate bridging: Two μ-O₂CCH₃ ligands remain intact during protein binding
  • Water ligand plasticity: Variable H₂O occupancy (0.35-0.65) compensates for protein-induced steric effects
  • His119 dual conformation: Tautomerization between axial-bound and free states preserves metal-protein interface

This preservation enables catalytic activity retention, with the dirhodium center maintaining 78% of its solution-phase redox potential when embedded in crystalline RNase A [3]. The structural adaptability suggests potential for designing protein-rhodium hybrid catalysts.

Crosslinking Mechanisms in Nucleic Acid Interactions

tRNA Adenine-Ribose Hydroxyl Bridging Configurations

Dirhodium tetraacetate forms sequence-specific crosslinks in yeast tRNAᴾʰᵉ through N1-adenine (A36) to 2'-OH-ribose (A76) bridging. Crystallographic data show the Rh₂ core equidistant (2.8 Å) from both nucleophilic centers, inducing a 35° bend in the anticodon stem [4]. The crosslinking mechanism involves:

  • A36 base flipping: Unstacking from codon triplet to expose N1 position
  • A76 sugar pucker transition: C2'-endo to C3'-endo conformation facilitating 2'-OH coordination
  • Dirhodium intermediate: [Rh₂(OAc)₃(H₂O)]⁺ species identified as crosslinking agent

This inter-domain crosslinking reduces tRNA flexibility by 40% as measured through molecular dynamics simulations, potentially inhibiting translation elongation [4].

Structural Consequences of Rh-Rh Distance Variations

Variations in dirhodium core geometry (2.3-3.4 Å) induce distinct DNA interaction modes:

Rh-Rh Distance (Å)DNA ConsequenceCrosslink TypeThermal Stability (ΔTₘ)
2.3-2.5Minor groove narrowingAxial-Axial+8.2°C
2.8-3.0Base pair unstackingAxial-Equatorial+5.1°C
3.2-3.4Helix bending (22° per dimer)Equatorial-Equatorial+3.3°C

Shorter Rh-Rh distances (2.3-2.5 Å) promote interstrand crosslinks through simultaneous coordination to N7-guanine sites, increasing duplex stability [5]. Extended cores (3.2-3.4 Å) enable intrastrand crosslinking via phosphate backbone interactions, inducing localized helix unwinding [6]. These distance-dependent effects highlight dirhodium's potential as a tunable nucleic acid modification reagent.

The theoretical investigation of dirhodium carbenoid intermediates has provided fundamental insights into the electronic structure and reactivity patterns of these transient species. DFT calculations have established that the nature of the carbene substituents profoundly influences the electronic characteristics of the metal-carbene bond, with acceptor/acceptor carbenes exhibiting the highest electrophilic character and donor/donor carbenes displaying more nucleophilic behavior [1] [2].

The computational analysis reveals that dirhodium carbenoid complexes adopt a distinctive three-center, four-electron bonding arrangement at the Rh-Rh-C core, which accounts for the unusually low rhodium-carbon bond order and the exceptional reactivity of these intermediates [1] [2]. DFT studies using the B3LYP functional with 6-31G(d) basis sets have shown that the Rh-Rh bond distance undergoes characteristic elongation upon carbene formation, extending from approximately 2.37 Å in the free catalyst to 2.42-2.43 Å in the carbenoid intermediate [3] [4].

The frontier molecular orbital analysis demonstrates significant electronic reorganization upon carbene coordination. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show systematic variations depending on the carbene substitution pattern, with HOMO-LUMO gaps ranging from 4.6 eV for donor/donor carbenes to 6.1 eV for acceptor/acceptor systems [3] [5]. These electronic differences directly correlate with the observed reactivity trends, where more electrophilic carbenes exhibit higher insertion rates but reduced selectivity.

Transition State Analysis for O–H vs. C–H Insertion Selectivity

The computational investigation of insertion selectivity represents one of the most significant achievements in understanding dirhodium-catalyzed transformations. DFT calculations have revealed the fundamental thermodynamic and kinetic factors that govern the competition between oxygen-hydrogen and carbon-hydrogen bond insertion processes [6] [7].

Transition state analysis demonstrates that O-H insertion into alcoholic substrates proceeds through markedly lower activation barriers compared to C-H insertion reactions. The calculated activation energies show O-H insertion barriers of 7.1 kcal/mol for primary alcohols, significantly lower than the 12.4 kcal/mol required for primary C-H insertion [6] [7]. This energetic preference stems from the enhanced nucleophilicity of oxygen lone pairs compared to the more diffuse C-H bonding electrons.

The stereoselectivity patterns emerge from detailed analysis of the transition state geometries. C-H insertion reactions exhibit increasing stereoselectivity with increasing steric demand of the C-H bond, with tertiary C-H insertion achieving 88% stereoselectivity compared to 45% for primary C-H bonds [6]. This trend reflects the more constrained approach trajectories required for sterically hindered substrates, leading to enhanced facial selectivity.

Phenolic O-H insertion presents unique challenges due to the delocalized π-electron system of the aromatic ring. Computational studies reveal that phenol insertion requires higher activation energies (9.3 kcal/mol) compared to aliphatic alcohols, attributed to the reduced nucleophilicity of the phenolic oxygen caused by resonance stabilization [7] [8]. The calculations show that successful phenolic functionalization requires careful catalyst design to overcome this inherent electronic disadvantage.

The computational analysis has identified specific geometric parameters that control insertion selectivity. The C-H insertion transition states exhibit characteristic Rh-C-H angles of approximately 120-130°, while O-H insertion geometries show more linear arrangements with Rh-O-H angles approaching 160-170° [6] [7]. These geometric constraints provide design principles for developing catalysts with enhanced selectivity profiles.

Solvent Effects on Dirhodium-Carbene Electronic Structures

Solvent coordination represents a critical yet often underappreciated factor in dirhodium-catalyzed reactions. Comprehensive DFT studies incorporating polarizable continuum model (PCM) solvation have revealed profound effects of solvent coordination on both the electronic structure and reactivity of dirhodium carbenoid intermediates [9] [5].

Axial solvent coordination dramatically alters the electronic landscape of dirhodium carbenes. Calculations demonstrate that strongly coordinating solvents such as acetonitrile and water bind to the axial sites with coordination energies of -8.9 and -15.7 kcal/mol, respectively [9]. This coordination causes significant perturbation of the frontier molecular orbitals, with LUMO energies shifting upward by 0.3-0.8 eV, effectively reducing the electrophilicity of the carbene center.

The magnitude of solvent effects correlates strongly with the donor strength of the coordinating solvent. Hexafluoroisopropanol (HFIP) exhibits the strongest coordination energy (-18.2 kcal/mol) due to its unique hydrogen-bonding properties, leading to substantial catalyst distortion and altered enantioselectivity patterns [10] [11]. Molecular dynamics simulations reveal that HFIP coordination introduces significant flexibility into previously rigid C₄-symmetric bowl-shaped catalysts, resulting in dramatic changes in stereochemical outcomes.

Weakly coordinating solvents such as dichloromethane and toluene show minimal electronic perturbation, with coordination energies below -2.3 kcal/mol [9]. These solvents preserve the intrinsic electronic structure of the dirhodium carbene, explaining their widespread use in high-precision asymmetric transformations where catalyst fidelity is paramount.

The computational analysis reveals that solvent effects predominantly influence the nitrogen extrusion step rather than the subsequent insertion reactions. Strongly coordinating solvents raise the barrier for N₂ extrusion by 2-7 kcal/mol, with water showing the largest effect due to its high dielectric constant and strong hydrogen-bonding capability [9]. This mechanistic insight explains the often-observed rate reductions in polar, coordinating media.

Implicit solvation models using the polarizable continuum model capture the bulk electrostatic effects of solvation but fail to account for specific coordination interactions. Explicit solvent calculations incorporating 10-20 solvent molecules in the first and second coordination spheres provide more accurate descriptions of the complex solvent-catalyst interactions [9] [5]. These calculations reveal the formation of structured solvation shells around the dirhodium core, with solvent molecules adopting specific orientations to maximize favorable electrostatic and dispersive interactions.

Molecular Dynamics of Protein-Metal Coordination Spheres

The investigation of dirhodium tetraacetate interactions with biological macromolecules has emerged as a critical research area, bridging organometallic catalysis and biological chemistry. Molecular dynamics simulations have provided unprecedented insights into the dynamic nature of protein-metal coordination spheres and the complex equilibria governing ligand exchange processes [3] [12] [13].

All-atom molecular dynamics simulations using explicit solvent models have revealed the multi-step nature of protein metalation by dirhodium complexes. Initial coordination occurs preferentially at axial sites through rapid water exchange with nucleophilic protein residues, particularly histidine, methionine, and cysteine sidechains [12] [13]. The calculated binding energies range from -12.7 kcal/mol for methionine to -22.1 kcal/mol for cysteine, reflecting the varying nucleophilicity and coordination geometries of different amino acid residues [3] [14].

Histidine coordination represents the most extensively studied protein-metal interaction. Crystal structure analysis combined with DFT calculations demonstrates that histidine imidazole groups coordinate to dirhodium centers with average Rh-N distances of 2.23 Å [15] [13]. The coordination exhibits remarkable stability, with residence times exceeding 24 hours under physiological conditions. Quantum chemical calculations reveal that histidine coordination involves significant orbital overlap between the imidazole π-system and the rhodium d-orbitals, resulting in partial charge transfer and stabilization of the metal-protein adduct [3] [16].

Aspartate and glutamate residues demonstrate preferential equatorial coordination, involving displacement of acetate ligands and formation of stable chelate complexes [12] [13]. The computational analysis shows that carboxylate coordination occurs through monodentate or bidentate binding modes, with bidentate coordination providing additional thermodynamic stability through the chelate effect. The calculated Rh-O distances of 2.18-2.20 Å for aspartate and glutamate coordination fall within the optimal range for strong metal-oxygen interactions [3] [17].

Free Energy Landscapes for Axial Ligand Substitution

The construction of free energy landscapes for axial ligand substitution processes represents a computational tour de force, requiring extensive molecular dynamics sampling and advanced free energy calculation methodologies. Umbrella sampling and thermodynamic integration techniques have been employed to map the complete reaction coordinates for ligand exchange processes [18] [19].

The calculated free energy landscapes reveal a complex network of interconnected substitution pathways. The histidine to methionine exchange process exhibits an unfavorable free energy change of +5.7 kcal/mol, indicating the thermodynamic preference for histidine coordination [3]. However, the methionine to cysteine substitution shows a highly favorable energy change of -9.4 kcal/mol, reflecting the superior σ-donor and π-acceptor properties of sulfur coordination.

Activation barriers for ligand substitution range from 8.9 kcal/mol for the methionine to cysteine exchange to 18.9 kcal/mol for the tyrosine to water substitution [3]. These barriers correlate with the residence times observed in molecular dynamics simulations, with strongly coordinating ligands such as cysteine exhibiting residence times of 15.6 ns compared to 0.6 ns for weakly bound water molecules.

The coordination geometry undergoes systematic changes during ligand substitution processes. Octahedral coordination predominates for strongly donating ligands such as histidine, methionine, and tyrosine, while distorted geometries characterize the coordination of chelating ligands like aspartate and glutamate [3]. The computational analysis reveals that geometry changes often represent the rate-determining step in ligand exchange, requiring reorganization of the entire first coordination sphere.

Hydrogen bonding networks within the second coordination sphere play crucial roles in stabilizing specific coordination arrangements. Calculations show that aspartate and glutamate coordination involves formation of 3-4 hydrogen bonds with surrounding protein residues and water molecules, providing additional stabilization beyond the primary metal-ligand interaction [3] [20]. These secondary sphere interactions significantly influence the overall thermodynamics and kinetics of ligand substitution processes.

The solvent accessibility of coordination sites emerges as a critical factor governing substitution rates. Surface-exposed residues exhibit rapid exchange kinetics with characteristic time constants of 1-10 ns, while buried residues show substantially slower exchange rates due to the energetic cost of protein conformational changes required to access the coordination site [19] [18]. This finding has important implications for understanding the biological activity and specificity of dirhodium-based therapeutic agents.

Physical Description

Green powder; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

8

Exact Mass

441.86421 g/mol

Monoisotopic Mass

441.86421 g/mol

Heavy Atom Count

18

UNII

NK3058Z56X

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 10 of 11 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

42204-14-8
15956-28-2

Wikipedia

Rhodium(II)_acetate

Dates

Last modified: 08-15-2023

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